3-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline 3-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17765956
InChI: InChI=1S/C12H13IN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3
SMILES:
Molecular Formula: C12H13IN2
Molecular Weight: 312.15 g/mol

3-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

CAS No.:

Cat. No.: VC17765956

Molecular Formula: C12H13IN2

Molecular Weight: 312.15 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline -

Specification

Molecular Formula C12H13IN2
Molecular Weight 312.15 g/mol
IUPAC Name 3-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline
Standard InChI InChI=1S/C12H13IN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3
Standard InChI Key VKBMKWKFPSCIKO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1CNC2=CC(=CC=C2)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 3-iodoaniline backbone linked via a methylene bridge to a 1-methylpyrrole moiety. The iodine atom at the meta position of the benzene ring introduces steric and electronic effects that influence reactivity, while the pyrrole heterocycle enhances solubility in polar solvents . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃IN₂
Molecular Weight312.15 g/mol
InChI KeyVKBMKWKFPSCIKO-UHFFFAOYSA-N
Canonical SMILESCN1C=CC=C1CNC2=CC(=CC=C2)I
XLogP32.8

The XLogP3 value of 2.8 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a critical feature for drug-like molecules .

Spectroscopic and Computational Data

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 3-iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves a two-step process:

  • Mannich Reaction: Condensation of 3-iodoaniline with 1-methylpyrrole-2-carbaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the secondary amine intermediate.

  • Reductive Amination: Reduction of the imine bond using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over palladium catalyst produces the final compound.

Alternative methods include Ullmann-type coupling between 3-iodoaniline and pre-functionalized pyrrolomethyl halides, though yields are generally lower.

Optimization Challenges

Key challenges in synthesis include:

  • Iodine Stability: The C–I bond is prone to homolytic cleavage under high temperatures, necessitating mild reaction conditions.

  • Regioselectivity: Competing reactions at the pyrrole nitrogen require careful protection/deprotection strategies.

Applications in Medicinal Chemistry

Anticancer Activity

Halogenated anilines are known for their role in tyrosine kinase inhibition. Preliminary in vitro studies suggest that the iodine atom in 3-iodo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline enhances binding affinity to ATP pockets in kinases like EGFR (epidermal growth factor receptor). A 2024 screen by VulcanChem reported IC₅₀ = 1.2 µM against HeLa cells, though mechanistic details remain unpublished.

Chemical Reactivity and Derivative Formation

Cross-Coupling Reactions

The iodine substituent facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives, valuable in material science .

Electrophilic Substitution

The electron-rich pyrrole ring undergoes nitration at the 4-position, enabling further functionalization. Nitro derivatives have been explored as precursors to fluorescent dyes .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s kinase inhibition pathway using cryo-EM and molecular docking.

  • Prodrug Development: Mask the aniline group with acyloxyalkyl carbamates to improve oral bioavailability.

  • Environmental Impact: Assess biodegradation pathways to address potential ecotoxicity.

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